molecular formula C15H20N2O3S B5554392 1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole

1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole

Cat. No. B5554392
M. Wt: 308.4 g/mol
InChI Key: ACRUJCZHRBOLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazole derivatives typically involves multi-component condensation reactions, employing catalysts to enhance efficiency and selectivity. A relevant example is the use of disulfonic acid imidazolium chloroaluminate as a new acidic and heterogeneous catalyst for the synthesis of pyrazole derivatives, showcasing a method that might be adaptable for synthesizing complex imidazoles under green, simple, and efficient conditions (Moosavi‐Zare et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of imidazole derivatives can be conducted through X-ray crystallography, providing detailed insights into the arrangement of atoms within the molecule. The crystal structure of related compounds, such as tetrazole derivatives, has been determined, revealing information about the planarity of the tetrazole rings and the spatial orientation of aryl rings, which could provide a basis for understanding the structural aspects of 1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Imidazole derivatives engage in various chemical reactions, reflecting their reactivity and functional versatility. For instance, the reaction pathways leading to the formation of pyranopyrazoles using imidazole as a catalyst highlight the reactivity of imidazole derivatives in multi-component reactions, which may apply to the synthesis and functionalization of 1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole (Siddekha et al., 2011).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as melting point, solubility, and crystallinity, can significantly influence their applicability in various fields. Studies on compounds like 2,5-dilithiated N-protected imidazoles provide insights into the impact of substituents on the physical properties of imidazole derivatives, which can be crucial for designing compounds with desired physical characteristics (Chadwick & Ngochindo, 1984).

Chemical Properties Analysis

The chemical properties of 1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole, such as acidity/basicity, reactivity towards electrophiles/nucleophiles, and its behavior in various chemical environments, are essential for its application in synthesis and medicinal chemistry. The study of dilithiation of N-protected imidazoles, leading to disubstituted derivatives, sheds light on the reactivity patterns and chemical transformations possible for imidazole derivatives, providing a foundation for understanding the chemical behavior of complex imidazole compounds (Chadwick & Ngochindo, 1984).

Scientific Research Applications

Organic Synthesis and Catalysis

The synthesis and application of imidazole derivatives in organic chemistry are significant due to their versatile role as catalysts and building blocks for more complex molecules. For instance, the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using disulfonic acid imidazolium chloroaluminate showcases the use of imidazole derivatives as catalysts in the synthesis of pyrazole derivatives, which are important in pharmaceutical chemistry (Moosavi-Zare et al., 2013).

Medicinal Chemistry and Drug Discovery

Imidazole derivatives are key structures in the development of new medicinal agents. The investigation of arenesulfonyl-2-imidazolidinones as potent carbonic anhydrase inhibitors highlights the therapeutic potential of imidazole-based compounds. These studies show the effectiveness of these compounds in inhibiting enzymes that are targets for treating conditions such as glaucoma, epilepsy, and mountain sickness (Abdel-Aziz et al., 2015).

Drug Efficacy and Validation

In the realm of drug efficacy and validation, novel pyrazoles derived from imidazole scaffolds have been synthesized and assessed for their biological activities. These studies involve in silico, in vitro, and cytotoxicity validations to determine the potential of these compounds as drugs, particularly focusing on their antioxidant, anti-breast cancer, and anti-inflammatory properties. This underscores the critical role of imidazole derivatives in the discovery and development of new therapeutic agents (Thangarasu et al., 2019).

Environmental and Material Sciences

Imidazole derivatives also find applications in environmental science and materials engineering. For example, the study on corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid demonstrates the utility of imidazole derivatives in protecting metals from corrosion, highlighting their importance in industrial applications (Ammal et al., 2018).

properties

IUPAC Name

1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-10(2)13-9-15(14(20-5)8-11(13)3)21(18,19)17-7-6-16-12(17)4/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRUJCZHRBOLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=CN=C2C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.